

# Pharmacological profile of mebeverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Temiverine hydrochloride |           |
| Cat. No.:            | B134995                  | Get Quote |

An In-Depth Technical Guide to the Pharmacological Profile of Mebeverine Hydrochloride

#### Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. [1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscle of the gastrointestinal (GI) tract, particularly the colon, without affecting normal gut motility.[4][5][6][7] Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management of GI spasms.[4][6][8] This document provides a comprehensive overview of the pharmacological profile of mebeverine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical data, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

The precise mechanism of action of mebeverine hydrochloride is not fully elucidated but is understood to be multifaceted, targeting the GI smooth muscle locally with minimal systemic effects.[1][4] Several key processes have been identified that contribute to its spasmolytic activity.[1][5][6][9]

• Modulation of Ion Channels: A primary action of mebeverine is the reduction of ion channel permeability in smooth muscle cells (myocytes).[4][5][6][9] It inhibits the influx of calcium ions (Ca<sup>2+</sup>), which are crucial for initiating muscle contraction.[1][10] By blocking these calcium



channels, mebeverine prevents the replenishment of intracellular calcium stores, thereby inducing muscle relaxation and preventing spasms.[1][10][11] It also modulates sodium channels, which reduces muscle cell excitability and decreases the frequency of spasms.[1]

- Local Anesthetic Effect: Mebeverine exhibits a potent local anesthetic activity, which
  contributes to reducing the sensitivity of gut muscles to stimuli that might otherwise trigger
  painful spasms.[1][4][12]
- Blockade of Noradrenaline Reuptake: The compound has been shown to block the reuptake of noradrenaline at sympathetic nerve endings.[5][12][13]
- Weak Antimuscarinic and Phosphodiesterase Inhibition: Mebeverine has weak
  antimuscarinic (anticholinergic) properties, binding to and blocking muscarinic receptors on
  smooth muscle cells.[4][11][13][14] Its activity is significantly less than that of atropine (less
  than 0.001 times), which accounts for the absence of typical anticholinergic side effects.[12]
  Additionally, a weak inhibitory effect on phosphodiesterase has been noted.[4][5][6][9]

These combined actions result in a direct, localized relaxing effect on the GI smooth muscle.



Click to download full resolution via product page

Fig. 1: Proposed multifaceted mechanism of action for mebeverine hydrochloride.

#### **Pharmacokinetics**



Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[4] [5][6][9] However, the parent drug is not detected in plasma as it undergoes extensive and rapid first-pass metabolism, primarily through hydrolysis by esterases.[15]

## **Absorption and Metabolism**

The primary metabolic pathway is the hydrolysis of the ester bond, splitting mebeverine into veratric acid and mebeverine alcohol.[4][6][9][16] Mebeverine alcohol is further metabolized in the liver, with its main metabolite in plasma being demethylated carboxylic acid (DMAC), also referred to as mebeverine acid.[4][6][17] Peak plasma concentrations of mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol.[17] The metabolites are almost completely excreted via the urine.[4][16]





Click to download full resolution via product page

Fig. 2: Metabolic pathway of mebeverine hydrochloride following oral administration.

#### **Pharmacokinetic Parameters**

Pharmacokinetic parameters primarily relate to the main metabolite, DMAC.[4][6] These parameters vary between standard film-coated tablets and modified-release capsule formulations.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolite (DMAC)



| Formulation           | Dose   | Cmax (ng/mL) | Tmax (hours) | Elimination<br>Half-life (t½)<br>(hours) |
|-----------------------|--------|--------------|--------------|------------------------------------------|
| Film-coated<br>Tablet | 135 mg | 1670         | ~ 1          | 2.45                                     |

| Modified-release Capsule | 200 mg | 804 |  $\sim$  3 | 5.77 |

Data sourced from product characteristics summaries.[4][6][18]

#### **Distribution and Excretion**

After multiple doses, no significant accumulation of mebeverine occurs.[4][6][18] Approximately 75% of the drug is bound to human serum albumin.[12] Excretion is almost entirely in the form of metabolites, with about 95% eliminated through the urine.[9]

A study in healthy volunteers who received a 270 mg oral dose identified several urinary metabolites. The excretion profile highlights the extensive metabolism of the parent compound.

Table 2: Urinary Excretion of Mebeverine Metabolites (24h post-270 mg dose)

| Metabolite                                                       | Percentage of Dose Excreted |
|------------------------------------------------------------------|-----------------------------|
| Veratric acid                                                    | 32%                         |
| Isovanillic acid                                                 | 6.5%                        |
| Vanillic acid                                                    | 2.7%                        |
| 4-(ethyl-[2-(4-hydroxyphenyl)-1-<br>methylethyl]amino)butan-1-ol | 2.1%                        |

4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol | 0.9% |

Data from a study on urinary metabolites.[16][19] The total excretion of the acid moiety was 97.6%, while the alcohol moiety accounted for 5.5%.[16][19]



# **Pharmacodynamics**

Mebeverine is a direct-acting musculotropic agent, meaning it exerts its effect directly on the smooth muscle tissue of the GI tract rather than through the autonomic nervous system.[4][12] In vivo and in vitro studies have demonstrated its potent spasmolytic activity.

- Potency: In various animal models, mebeverine was found to be three to five times more
  potent than papaverine in blocking smooth muscle spasms.[12] In relieving carbacholinduced spasm of the sphincter of Oddi in rabbits, it was twenty times more active than
  papaverine.[12]
- Selectivity: The spasmolytic activity is observed throughout the GI tract but appears to be
  more pronounced on colonic smooth muscle.[12] Importantly, mebeverine has only minor
  effects on normal intestinal peristalsis, acting primarily when hypermotility is present.[12]
- Systemic Effects: Mebeverine is practically free of peripheral anticholinergic effects and does
  not exhibit central nervous system depressant or analgesic effects.[12] High doses in animal
  studies have shown some central nervous involvement, such as tremors and convulsions.[4]
   [6]

## **Clinical Efficacy and Safety**

Mebeverine is indicated for the symptomatic treatment of abdominal pain and cramps, persistent diarrhea, and flatulence associated with IBS.[20]

#### **Efficacy**

The clinical efficacy of mebeverine has been evaluated in numerous trials, though results from systematic reviews and meta-analyses have been mixed.

- A 2022 systematic review concluded that mebeverine is an effective and safe therapeutic option for IBS, associated with a reduction in abdominal pain, distension, and abnormal bowel habits.[7] Six of the reviewed studies reported a significant decrease in abdominal pain (p-values from <0.05 to <0.001).[7]</li>
- Conversely, an earlier meta-analysis found that the clinical improvement and relief of abdominal pain with mebeverine were not statistically significant compared to placebo.[8]



The pooled relative risk (RR) for clinical improvement was 1.13 (95% CI: 0.59-2.16) and for relief of abdominal pain was 1.33 (95% CI: 0.92-1.93).[8]

 Studies comparing the 200 mg modified-release (MR) capsule (twice daily) to the 135 mg standard tablet (three times daily) have found them to be therapeutically equivalent in efficacy, with the MR formulation potentially improving patient compliance.[8][18][21]

### Safety and Tolerability

Mebeverine is generally well-tolerated, with an incidence of side effects not shown to be higher than that of a placebo.[7][8]

- Adverse Effects: Reported adverse effects are rare but can include hypersensitivity and allergic reactions, skin disorders (hives, rash, angioedema), and immune system disorders.
   [5][20]
- Drug Interactions: No formal interaction studies have been performed, except with alcohol, where no interaction was found.[4] Caution is advised when co-administering with other anticholinergic drugs.[2] Some sources suggest potential interactions that could decrease the therapeutic efficacy of mebeverine when combined with mefloquine, mianserin, or pregabalin, or decrease the serum concentration of mebeverine when combined with orlistat.
   [22]
- Contraindications: Mebeverine is contraindicated in individuals with a known hypersensitivity to the drug.[12]

# **Experimental Protocols**

Detailed experimental protocols are essential for the evaluation of pharmacological agents. The following sections summarize methodologies commonly cited in mebeverine research.

#### In Vitro Dissolution Studies

These studies are crucial for characterizing the release profile of different formulations, particularly for developing colon-targeted delivery systems.[23][24][25]

Methodology:

#### Foundational & Exploratory





- Apparatus: A USP rotating paddle apparatus (Type II) is typically used.
- Conditions: Stirring rate is set (e.g., 100 rpm) at a constant temperature (37 ± 0.5°C).
- Dissolution Media: To simulate the GI tract, a sequential pH change is employed. For example, tablets are first placed in 0.1 N HCl (pH 1.2) for 2 hours (gastric simulation), followed by a phosphate buffer of pH 6.8 or 7.4 for subsequent hours (intestinal simulation).[24][25]
- Sampling: Aliquots of the dissolution medium are withdrawn at regular intervals and replaced with fresh medium.
- Analysis: The concentration of mebeverine HCl in the samples is determined, typically by UV-Vis spectrophotometry at a specific wavelength (e.g., 263 nm).[24]





Click to download full resolution via product page

Fig. 3: General experimental workflow for an in vitro dissolution study of mebeverine.

#### **Animal Studies**

Animal models are used to investigate pharmacodynamic properties and toxicity.

- Spasmolytic Activity Model:
  - Animal Model: Male Wistar albino rats (e.g., 250–280 g) are commonly used.[26]



- Tissue Preparation: Smooth muscle strips are dissected from a specific GI region (e.g., corpus gastric muscle or jejunum).[27][28]
- Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated, and maintained at 37°C. Contractions are recorded using an isometric force transducer.
- Procedure: A spasmogen (e.g., carbachol, bethanechol) is added to induce contraction.
   The inhibitory effect of mebeverine at various concentrations is then measured against the induced spasm.
- Toxicity Studies: Repeat-dose toxicity studies in animals have been conducted via oral and parenteral routes.[4] A study on pregnant white rats investigated histological effects by administering mebeverine (0.96 mg/kg) via intraperitoneal injection from day 2 to day 20 of pregnancy.[29][30]

## **Clinical Trial Protocols**

Human clinical trials are designed to evaluate efficacy and safety. A typical protocol for an IBS trial is as follows:

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[31]
- Patient Population: Adults or children (e.g., 12-18 years) diagnosed with IBS according to established criteria (e.g., Rome IV).[31]
- Procedure:
  - Screening/Baseline: Patients undergo a baseline period (e.g., 4 weeks) to record symptom frequency and severity.[31][32]
  - Randomization: Eligible patients are randomly assigned to receive either mebeverine (e.g., 200 mg MR twice daily) or a matching placebo.[31]
  - Treatment Period: The treatment phase lasts for a defined duration (e.g., 8-12 weeks).[31]
     [33]



- Endpoints: The primary outcome is often the proportion of patients achieving a significant reduction (e.g., >50%) in abdominal pain intensity and frequency. Secondary outcomes can include changes in quality of life, stool consistency, and global symptom assessment.
   [31][33]
- Data Analysis: Per-protocol and intention-to-treat (ITT) analyses are conducted to compare the response rates between the mebeverine and placebo groups.[33]





#### Click to download full resolution via product page

Fig. 4: A simplified workflow for a randomized controlled trial of mebeverine in IBS.

#### Conclusion

Mebeverine hydrochloride is a musculotropic antispasmodic with a complex, multifaceted mechanism of action that provides direct, localized relaxation of gastrointestinal smooth muscle. Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, resulting in negligible systemic exposure to the parent drug and a low incidence of anticholinergic side effects. While clinical trial data on its efficacy relative to placebo have been variable across different meta-analyses, it remains a widely used and well-tolerated first-line agent for the symptomatic relief of irritable bowel syndrome. Further research into its specific interactions with ion channels and receptors will continue to refine the understanding of this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. medicoverhospitals.in [medicoverhospitals.in]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medicines.org.uk [medicines.org.uk]
- 5. mims.com [mims.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | MDPI [mdpi.com]
- 8. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome -PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]

#### Foundational & Exploratory





- 10. What is Mebeverine Hydrochloride used for? [synapse.patsnap.com]
- 11. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Mebeverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 15. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 20. Mebeverine Wikipedia [en.wikipedia.org]
- 21. Clinical Efficacy, Safety and Tolerance of Mebeverine Slow Release (200mg) vs Mebeverine Tablets in Patients with Irritable Bowel Syndrome | Semantic Scholar [semanticscholar.org]
- 22. medindia.net [medindia.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. mdpi.com [mdpi.com]
- 27. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors -PMC [pmc.ncbi.nlm.nih.gov]
- 29. sciencescholar.us [sciencescholar.us]
- 30. researchgate.net [researchgate.net]



- 31. Redirecting to https://onderzoekmetmensen.nl/en/trial/23931 [onderzoekmetmensen.nl]
- 32. Redirecting to https://onderzoekmetmensen.nl/en/trial/55563 [onderzoekmetmensen.nl]
- 33. Mebeverine for pediatric functional abdominal pain: a randomized, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of mebeverine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134995#pharmacological-profile-of-mebeverine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com